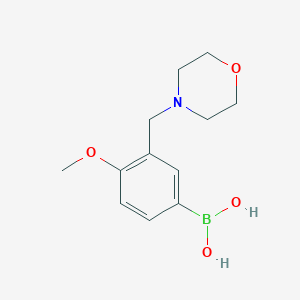
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholinomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is reacted with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy substituent is added to the phenyl ring.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where formaldehyde, morpholine, and the phenylboronic acid derivative are reacted together.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form boronate esters or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols, quinones, and other oxygenated derivatives.
Reduction: Boronate esters and other reduced boron-containing compounds.
Substitution: Various substituted phenylboronic acid derivatives.
科学研究应用
Chemistry
In chemistry, (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its boronic acid group can interact with enzymes and receptors, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique reactivity allows for the creation of materials with tailored properties, including enhanced durability, chemical resistance, and functionality.
作用机制
The mechanism of action of (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophilic species, allowing it to inhibit enzymes that contain such functional groups in their active sites. The methoxy and morpholinomethyl groups further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency.
相似化合物的比较
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (4-Morpholinomethylphenyl)boronic acid
Uniqueness
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is unique due to the combination of its functional groups. The presence of both a methoxy group and a morpholinomethyl group on the phenyl ring, along with the boronic acid group, provides a distinct reactivity profile and a wide range of potential applications. This combination is not commonly found in other boronic acid derivatives, making it a valuable compound for specialized research and industrial applications.
属性
CAS 编号 |
1332505-88-0 |
|---|---|
分子式 |
C12H18BNO4 |
分子量 |
251.09 g/mol |
IUPAC 名称 |
[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-17-12-3-2-11(13(15)16)8-10(12)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 |
InChI 键 |
OCUPBQUYFZOASE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)OC)CN2CCOCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



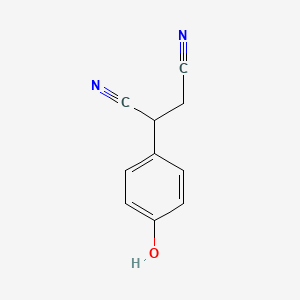

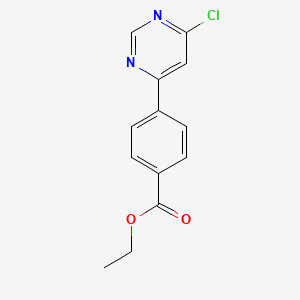

![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
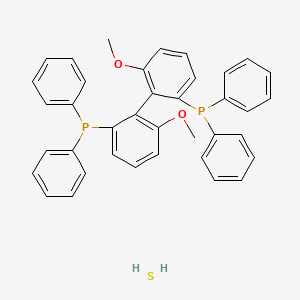

![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
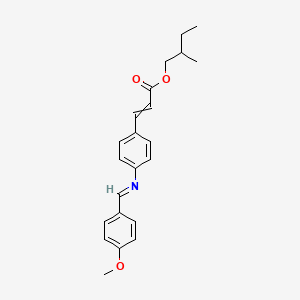
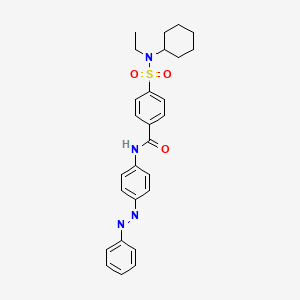
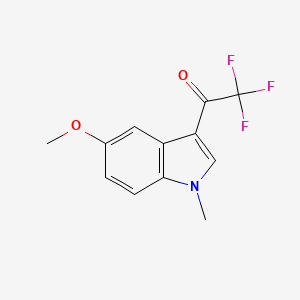
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
